molecular formula C6H6F2N2O2S B13301643 5-(Difluoromethyl)pyridine-2-sulfonamide

5-(Difluoromethyl)pyridine-2-sulfonamide

Cat. No.: B13301643
M. Wt: 208.19 g/mol
InChI Key: UZSJEPCFKFCQPH-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)pyridine-2-sulfonamide is a chemical compound with the molecular formula C₆H₆F₂N₂O₂S. It is characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is further substituted with a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)pyridine-2-sulfonamide typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the direct C-H difluoromethylation of pyridines using oxazino pyridine intermediates. This process involves a radical mechanism and can be regioselectively controlled to achieve either meta- or para-difluoromethylation . The reaction conditions are generally mild, allowing for late-stage functionalization of pyridine-containing drugs.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is also a viable method for the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)pyridine-2-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to achieve optimal results .

Major Products Formed

The major products formed from these reactions include difluoromethylated pyridines, sulfonic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(Difluoromethyl)pyridine-2-sulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)pyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. For example, in antifungal applications, it can inhibit succinate dehydrogenase, an enzyme involved in the respiratory chain of fungi. This inhibition disrupts the electron transfer process, leading to the accumulation of succinic acid and ultimately inhibiting fungal growth . The compound’s difluoromethyl group can also enhance its binding affinity to target enzymes through hydrogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Difluoromethyl)pyridine-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the difluoromethyl and sulfonamide groups allows for versatile chemical transformations and enhances its potential as a bioisostere in drug design. Additionally, its ability to undergo regioselective functionalization makes it a valuable compound in medicinal and agricultural chemistry .

Properties

Molecular Formula

C6H6F2N2O2S

Molecular Weight

208.19 g/mol

IUPAC Name

5-(difluoromethyl)pyridine-2-sulfonamide

InChI

InChI=1S/C6H6F2N2O2S/c7-6(8)4-1-2-5(10-3-4)13(9,11)12/h1-3,6H,(H2,9,11,12)

InChI Key

UZSJEPCFKFCQPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(F)F)S(=O)(=O)N

Origin of Product

United States

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